3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
The compound “3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one” is a complex organic molecule. It contains functional groups such as ether, benzene, and oxazole .
Molecular Structure Analysis
The molecular structure of this compound seems to be quite complex, with multiple rings and functional groups. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . It also contains a benzene ring, which is a six-membered ring with alternating double bonds .
Scientific Research Applications
Synthesis Techniques
- A study by Gabriele et al. (2006) explored the synthesis of benzoxazol derivatives, like 3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one, demonstrating a novel approach that involves tandem oxidative aminocarbonylation-cyclization. This technique signifies advancements in the synthesis of complex organic compounds (Gabriele et al., 2006).
Catalytic Properties
- Ghorbanloo and Alamooti (2017) investigated the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating the potential of such structures, similar to our compound of interest, in catalyzing the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Photostability and Photochemistry
- Krzyżanowska and Olszanowski (1994) researched the photostability of hydroxyoxime extractants of metals, which includes compounds structurally related to 3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one. This study provides insights into the behavior of such compounds under UV light exposure, relevant for materials science and photochemical applications (Krzyżanowska & Olszanowski, 1994).
Antimicrobial Activities
- The antimicrobial properties of related compounds were investigated by Vinusha et al. (2015). They synthesized Schiff base ligands with similarities to the structure of our compound and tested them for antibacterial and antifungal activities, revealing the potential of such compounds in pharmaceutical applications (Vinusha et al., 2015).
Novel Synthesis Methods
- Agag and Takeichi (2003) developed new benzoxazine monomers containing allyl groups. Their work highlights the versatility of benzoxazine chemistry, which is relevant for our compound, especially in the context of high-performance thermosets in material science (Agag & Takeichi, 2003).
Environmental and Economical Synthesis
- Zhang et al. (2011) presented an environmentally friendly and economically sustainable synthesis method for 2-aminobenzothiazoles and 2-aminobenzoxazoles, closely related to our compound of interest. This approach emphasizes green chemistry principles, underscoring the importance of sustainable methods in chemical synthesis (Zhang et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13(2)16-7-5-15(4)12-19(16)23-10-9-21-17-11-14(3)6-8-18(17)24-20(21)22/h5-8,11-13H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXUVRYICOKHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=C(C=CC(=C3)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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